2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate
Description
2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate is a sulfonate ester featuring a substituted phenyl ring with bromine atoms at the 2- and 4-positions, a formyl group at the 6-position, and a 4-methylbenzenesulfonate moiety. The molecular formula is C₁₄H₁₀Br₂O₄S, with a molecular weight of 434.07 g/mol. The bromine substituents confer steric bulk and electron-withdrawing effects, while the formyl group enhances reactivity toward nucleophilic attack. The 4-methylbenzenesulfonate group contributes to the compound’s solubility profile and crystal packing behavior .
Properties
IUPAC Name |
(2,4-dibromo-6-formylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O4S/c1-9-2-4-12(5-3-9)21(18,19)20-14-10(8-17)6-11(15)7-13(14)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVTZTWUWJZCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate typically involves the bromination of a precursor phenyl compound followed by formylation and sulfonation reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, formylating agents such as formic acid or its derivatives, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, formylation, and sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: 2,4-Dibromo-6-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: 2,4-Dihydro-6-formylphenyl 4-methylbenzenesulfonate.
Substitution: 2,4-Dihydroxy-6-formylphenyl 4-methylbenzenesulfonate.
Scientific Research Applications
2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in binding to these targets, leading to changes in their activity or function. The sulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
2-Bromo-6-ethoxy-4-formylphenyl 4-Acetamidobenzenesulfonate
- Molecular Formula: C₁₈H₁₇BrNO₆S
- Molecular Weight : 440.98 g/mol
- Key Differences: Ethoxy vs. Bromine: The ethoxy group at the 6-position (vs. Acetamido vs. Methyl: The 4-acetamidobenzenesulfonate group introduces hydrogen-bonding capability via the acetamido moiety, which may elevate melting points and stabilize crystal lattices compared to the methyl group in the target compound .
2-Aminoanilinium 4-Methylbenzenesulfonate
- Molecular Formula : C₆H₉N₂⁺·C₇H₇O₃S⁻
- Molecular Weight : 280.34 g/mol
- Key Differences: Cationic vs. Neutral Structure: This compound exists as an ion pair (cation: 2-aminoanilinium; anion: 4-methylbenzenesulfonate), unlike the neutral sulfonate ester in the target compound. Functional Groups: The absence of bromine and formyl groups reduces steric hindrance and alters electronic properties, favoring ionic interactions in the solid state .
Crystallographic Behavior
Crystal Packing and Space Groups
- Target Compound: No crystallographic data is provided in the evidence, but analogous sulfonates often adopt monoclinic systems (e.g., 2-aminoanilinium 4-methylbenzenesulfonate crystallizes in P21/n with cell parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) .
Tools for Analysis
Data Table: Comparative Overview
| Property | 2,4-Dibromo-6-formylphenyl 4-Methylbenzenesulfonate | 2-Bromo-6-ethoxy-4-formylphenyl 4-Acetamidobenzenesulfonate | 2-Aminoanilinium 4-Methylbenzenesulfonate |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₀Br₂O₄S | C₁₈H₁₇BrNO₆S | C₆H₉N₂⁺·C₇H₇O₃S⁻ |
| Molecular Weight (g/mol) | 434.07 | 440.98 | 280.34 |
| Key Substituents | 2,4-Br; 6-CHO; 4-MeC₆H₄SO₃⁻ | 2-Br; 6-OEt; 4-AcNH-C₆H₄SO₃⁻ | 2-NH₂-C₆H₄NH₃⁺; 4-MeC₆H₄SO₃⁻ |
| Crystal System | Not reported | Not reported | Monoclinic (P21/n) |
| Notable Reactivity | Nucleophilic addition at CHO; Suzuki coupling | Hydrolysis of OEt; H-bonding via AcNH | Ionic interactions; acid-base chemistry |
Biological Activity
2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate is a synthetic organic compound with the molecular formula C₁₄H₁₀Br₂O₄S and a molecular weight of 434.1 g/mol. Its structure features a phenyl ring substituted with two bromine atoms, a formyl group, and a 4-methylbenzenesulfonate moiety. While specific biological activity data for this compound is limited, its structural characteristics suggest potential biological interactions similar to those observed in related compounds.
The compound has notable physical properties:
- Predicted Boiling Point : Approximately 522.6 °C
- Density : About 1.783 g/cm³
These properties indicate that the compound may exhibit stability under various conditions, which is beneficial for biological applications.
Structural Analogues and Biological Activity
The biological activity of this compound can be inferred from its structural analogues. Compounds with similar sulfonate and halogen functionalities have been studied for their biological properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Formylphenyl 4-methylbenzenesulfonate | C₁₄H₁₂O₄S | Lacks bromine substituents; focuses on formyl functionality |
| 2,6-Dibromo-4-methylphenol | C₇H₆Br₂O | Simple phenolic structure; lacks sulfonate group |
| 4-Bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate | C₁₅H₁₃BrO₅S | Contains methoxy group; different substitution pattern |
These analogues often exhibit significant biological activities such as antimicrobial, anti-inflammatory, and anticancer properties due to their ability to interact with biological targets through mechanisms like halogen bonding and electrophilic attack.
Potential Biological Mechanisms
The presence of bromine atoms in the structure may enhance the compound's reactivity and ability to form noncovalent interactions, which are crucial in biological systems. The sulfonate group is known to improve solubility in polar solvents, potentially increasing bioavailability.
Antimicrobial Activity
Research has shown that sulfonamide derivatives possess antibacterial properties. The potential for this compound to exhibit similar activities could be explored through:
- Inhibition Studies : Testing against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration that prevents visible growth.
Case Studies and Research Findings
While direct studies on the biological activity of this specific compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Studies : Derivatives of phenylsulfonates have been documented to show antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the formyl group may further enhance this activity by promoting interactions with microbial enzymes.
- Cytotoxicity Assessments : Similar compounds have been tested for cytotoxic effects on cancer cell lines. For instance, studies have indicated that certain sulfonamide derivatives exhibit selective cytotoxicity against ovarian and cervical cancer cells.
- Halogen Bonding Research : Investigations into compounds with halogen substituents reveal that these groups can facilitate unique interactions with biomolecules, potentially leading to novel therapeutic agents.
Q & A
Q. What are the recommended synthetic strategies and purification methods for 2,4-Dibromo-6-formylphenyl 4-methylbenzenesulfonate?
Answer: The compound can be synthesized via esterification of a brominated salicylaldehyde derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane). Purification typically involves recrystallization from methanol or column chromatography to isolate isomers, as demonstrated in analogous sulfonate syntheses .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to identify functional groups (e.g., formyl protons at ~9-10 ppm, aromatic protons influenced by bromine substituents) .
- Infrared (IR) Spectroscopy: Detect sulfonate S=O stretching (~1360 cm⁻¹) and formyl C=O bands (~1700 cm⁻¹) .
- X-ray Crystallography: Resolve molecular conformation and validate bond lengths/angles (e.g., average C-C distances of 0.003 Å in related structures) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, OLEX2) resolve structural ambiguities in this compound?
Answer:
- SHELXL: Refines high-resolution X-ray data to model disorder or anisotropic thermal motion, critical for accurate positioning of bromine atoms and sulfonate groups .
- OLEX2: Integrates graphical tools for real-time adjustment of hydrogen bonding networks and validation via R-factor analysis (e.g., achieving R < 0.04 in similar sulfonates) .
Q. What experimental strategies optimize selective functionalization of the formyl group while preserving sulfonate integrity?
Answer:
Q. How do bromine substituents influence electronic properties and reactivity in cross-coupling reactions?
Answer: Bromine acts as both an electron-withdrawing group and a directing moiety, facilitating Suzuki-Miyaura couplings. Kinetic studies using 19F NMR (for fluorinated analogs) reveal accelerated oxidative addition rates in Pd-catalyzed reactions due to enhanced aryl halide electrophilicity .
Q. How can researchers reconcile contradictions in reported reaction yields or product distributions across studies?
Answer:
Q. What role do non-covalent interactions play in the compound’s solid-state stability and solubility?
Answer:
- Hydrogen Bonding: N–H···O interactions in crystal packing (e.g., centroid distances of 3.7 Å) enhance thermal stability but reduce solubility in non-polar solvents .
- π-π Stacking: Aromatic interactions between sulfonate and brominated rings influence melting points (analyzed via DSC) and dissolution kinetics .
Methodological Considerations
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Answer:
Q. How to design experiments for analyzing degradation pathways under varying pH conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
